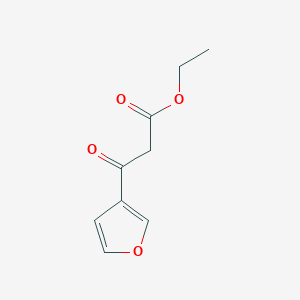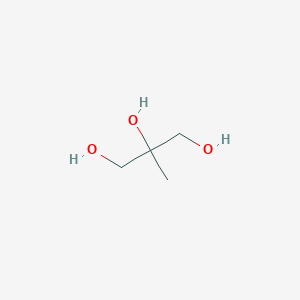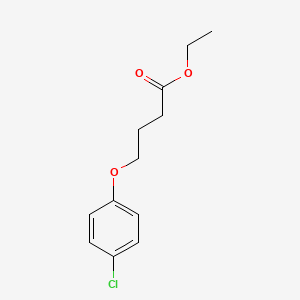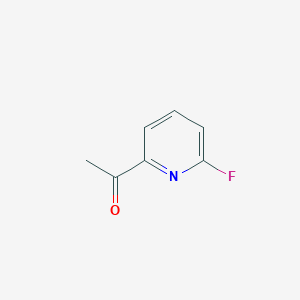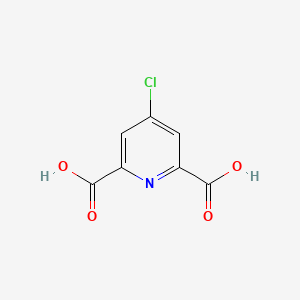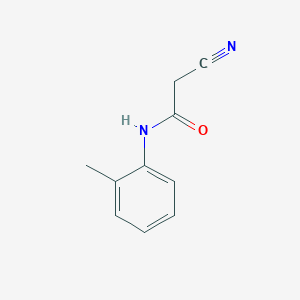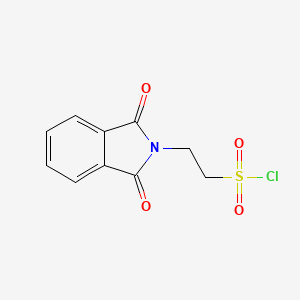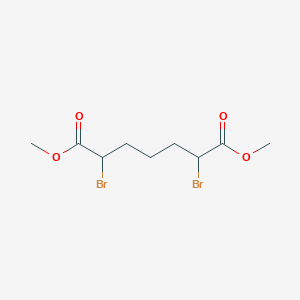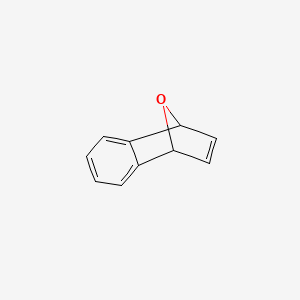
1,4-Epoxy-1,4-dihydronaphthalene
Übersicht
Beschreibung
. It is characterized by a fused naphthalene ring system with an epoxide group at the 1 and 4 positions. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,4-Epoxy-1,4-dihydronaphthalene can be synthesized through several methods, including the epoxidation of 1,4-dihydronaphthalene. One common approach involves the reaction of 1,4-dihydronaphthalene with peracids, such as meta-chloroperoxybenzoic acid (m-CPBA), under controlled conditions. The reaction typically takes place in a solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The use of catalysts and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1,4-Epoxy-1,4-dihydronaphthalene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) and organic peroxides are commonly used for the oxidation of this compound.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with various nucleophiles under appropriate conditions.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of naphthalene-1,4-dione.
Reduction: Reduction reactions can produce 1,4-dihydronaphthalene or other reduced derivatives.
Substitution: Substitution reactions can yield a variety of substituted naphthalene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,4-Epoxy-1,4-dihydronaphthalene has several scientific research applications across different fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a precursor for pharmaceuticals.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism by which 1,4-epoxy-1,4-dihydronaphthalene exerts its effects depends on the specific application. In biological systems, it may interact with cellular targets and pathways, leading to biological responses. The exact molecular targets and pathways involved can vary based on the context of the study.
Vergleich Mit ähnlichen Verbindungen
1,4-Epoxy-1,4-dihydronaphthalene is structurally similar to other epoxynaphthalene derivatives, such as 1,2-epoxynaphthalene and 1,8-epoxynaphthalene. its unique positioning of the epoxide group at the 1 and 4 positions gives it distinct chemical properties and reactivity compared to these compounds. This uniqueness makes it valuable in specific applications where other epoxynaphthalene derivatives may not be suitable.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Eigenschaften
IUPAC Name |
11-oxatricyclo[6.2.1.02,7]undeca-2,4,6,9-tetraene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O/c1-2-4-8-7(3-1)9-5-6-10(8)11-9/h1-6,9-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWCGDNHAPBZVHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C3C=CC(C2=C1)O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80972817 | |
| Record name | 1,4-Dihydro-1,4-epoxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80972817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
573-57-9 | |
| Record name | 1,4-Dihydro-1,4-epoxynaphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=573-57-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Expoxynaphthalene, 1,4-dihydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000573579 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 573-57-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101863 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Dihydro-1,4-epoxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80972817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1,4-Epoxy-1,4-dihydronaphthalene?
A1: this compound has the molecular formula C10H8O and a molecular weight of 144.17 g/mol.
Q2: What spectroscopic data is available for characterizing this compound?
A2: While specific spectroscopic details are not provided in the abstracts, researchers typically employ techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy to confirm the structure and analyze the compound. For example, 1H-NMR has been used to determine the stereochemistry of reaction products.
Q3: How does the structure of this compound contribute to its reactivity?
A3: The strained epoxide ring fused to the dihydronaphthalene framework makes it susceptible to ring-opening reactions, leading to a variety of functionalized naphthalene derivatives.
Q4: How is this compound used in biaryl synthesis?
A5: 1,4-Epoxy-1,4-dihydronaphthalenes serve as valuable substrates for biaryl synthesis through Iron(III) chloride-catalyzed Friedel-Crafts reactions. These reactions involve ring-opening of the epoxide, followed by electrophilic aromatic substitution with various arenes and heteroarenes, yielding diverse biaryl and heterobiaryl compounds. Notably, silylated substrates exhibit high regioselectivity, leading to specific isomers.
Q5: What is the significance of ortho-naphthoquinone methides (o-NQMs) derived from this compound?
A6: o-NQMs are highly reactive intermediates that can be generated from specific this compound derivatives through site-selective ring opening. These intermediates readily participate in annulation reactions with various dienophiles, including allyl silanes, providing access to diverse multi-fused heterocyclic systems. This methodology has proven valuable in constructing complex natural product scaffolds.
Q6: What role does this compound play in cycloaddition reactions?
A7: this compound acts as a dienophile in various cycloaddition reactions, such as Diels-Alder reactions. Studies with N-sulphinylanilines reveal a Diels-Alder reaction with inverse electron demand, demonstrating its versatility in constructing heterocyclic systems.
Q7: How does this compound behave in photochemical reactions?
A8: Photochemical studies on this compound reveal its propensity to undergo rearrangements upon UV irradiation. These rearrangements can lead to the formation of benzoxepines and indene derivatives. The product distribution can be influenced by reaction conditions, such as the use of sensitizers like acetone.
Q8: Can this compound undergo deoxygenation?
A9: Yes, research indicates that 1,4-Epoxy-1,4-dihydronaphthalenes can be deoxygenated to yield naphthalene derivatives. This transformation has been achieved using reagents like sodium borohydride in acidic media, offering a convenient route for naphthalene synthesis.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

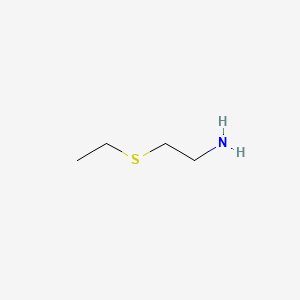
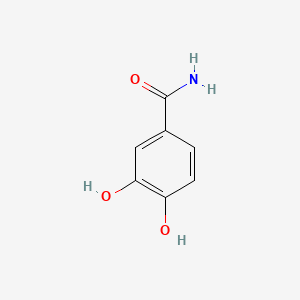
![methyl 3-[(1R)-1-methyl-2-oxocyclohexyl]propanoate](/img/structure/B1582267.png)
